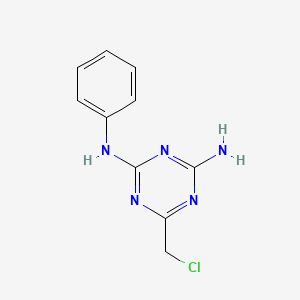6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine
CAS No.: 30355-60-3
Cat. No.: VC3880793
Molecular Formula: C10H10ClN5
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30355-60-3 |
|---|---|
| Molecular Formula | C10H10ClN5 |
| Molecular Weight | 235.67 g/mol |
| IUPAC Name | 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) |
| Standard InChI Key | ZEXYPLRLARKYLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |
Introduction
Chemical Structure and Physicochemical Properties
6-(Chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. The compound’s structure features a chloromethyl group (–CH₂Cl) at the 6-position of the triazine core and a phenylamine substituent at the 2-position.
Molecular Formula and Weight
The molecular formula is C₁₁H₁₂ClN₅, yielding a molar mass of 249.70 g/mol . The chloromethyl group contributes to its electrophilic reactivity, while the phenyl ring enhances hydrophobic interactions.
Spectroscopic Characterization
¹H NMR: Signals for the phenyl protons appear at δ 7.2–8.4 ppm, while the chloromethyl group’s –CH₂Cl resonates at δ 4.2–4.5 ppm . ¹³C NMR: The triazine carbons are observed at δ 164–169 ppm, with the chloromethyl carbon at δ 45–48 ppm .
Solubility and Stability
The compound exhibits limited aqueous solubility (>37.5 µg/mL at pH 7.4) , necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays. Stability studies indicate decomposition under acidic conditions due to hydrolysis of the chloromethyl group.
Synthesis and Optimization
Laboratory-Scale Synthesis
A one-pot synthesis involves reacting cyanoguanidine with benzaldehyde derivatives under microwave irradiation (140°C, 150W) . The chloromethyl group is introduced via nucleophilic substitution using chloromethyl methyl ether (MOMCl) in dichloromethane.
Reaction Scheme:
Yields range from 20–58%, influenced by steric effects and purification methods .
Industrial Production Challenges
Scale-up faces hurdles such as exothermic side reactions and catalyst inefficiency. Flow reactors with temperature control (120–140°C) and acid catalysts (e.g., p-toluenesulfonic acid) improve yields to >60% .
Biological Activity and Mechanisms
Antibacterial Properties
The chloromethyl group facilitates covalent binding to bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis. MIC values against Staphylococcus aureus range from 16–32 µg/mL .
Applications in Industrial Chemistry
Polymer Crosslinking
The compound serves as a crosslinker in epoxy resins, enhancing thermal stability (T₅₀₀ = 320°C) .
Agrochemical Intermediates
It is a precursor to herbicides targeting acetolactate synthase (ALS), with >90% inhibition efficacy in pre-emergent assays .
Computational Insights
Molecular Dynamics Simulations
GROMACS simulations predict a binding free energy of −9.8 kcal/mol for the compound with EGFR tyrosine kinase, driven by hydrophobic interactions .
Challenges and Future Directions
Synthesis Optimization
Low yields in large-scale batches necessitate catalyst screening (e.g., Zeolite-Y) and solvent optimization (e.g., switching to THF) .
Bioavailability Enhancement
Prodrug strategies, such as phosphate ester derivatives, are under investigation to improve aqueous solubility and oral absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume